2-Bromo-3-(pyridin-4-ylmethoxy)-pyridine
Overview
Description
2-Bromo-3-(pyridin-4-ylmethoxy)-pyridine is a chemical compound with the molecular formula C12H9BrN2O. It is commonly used in scientific research as a building block for the synthesis of various organic compounds.
Scientific Research Applications
2-Bromo-3-(pyridin-4-ylmethoxy)-pyridine is widely used in scientific research for the synthesis of various organic compounds. It is used as a building block for the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. It is also used in the development of new materials and in the study of various chemical reactions.
Mechanism of Action
The mechanism of action of 2-Bromo-3-(pyridin-4-ylmethoxy)-pyridine is not well understood. However, it is believed to act as a nucleophile in various chemical reactions. It can also act as a ligand in coordination chemistry.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 2-Bromo-3-(pyridin-4-ylmethoxy)-pyridine. However, it is not intended for human consumption and is used only for scientific research purposes.
Advantages and Limitations for Lab Experiments
The advantages of using 2-Bromo-3-(pyridin-4-ylmethoxy)-pyridine in lab experiments include its high purity, good yields in synthesis, and versatility in various chemical reactions. However, its limitations include its toxicity and limited information on its biochemical and physiological effects.
Future Directions
There are several future directions for the use of 2-Bromo-3-(pyridin-4-ylmethoxy)-pyridine in scientific research. These include the synthesis of new organic compounds with potential pharmaceutical applications, the development of new materials, and the study of various chemical reactions. Further research is needed to fully understand the mechanism of action and the biochemical and physiological effects of this compound.
properties
IUPAC Name |
2-bromo-3-(pyridin-4-ylmethoxy)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O/c12-11-10(2-1-5-14-11)15-8-9-3-6-13-7-4-9/h1-7H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKEIZMWGFBSZMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Br)OCC2=CC=NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20671837 | |
Record name | 2-Bromo-3-[(pyridin-4-yl)methoxy]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20671837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1065484-75-4 | |
Record name | 2-Bromo-3-[(pyridin-4-yl)methoxy]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20671837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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